molecular formula C23H20N4O3 B255422 2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile

2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile

Cat. No. B255422
M. Wt: 400.4 g/mol
InChI Key: AYYDNUFSFGJKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile, also known as JNJ-26489112, is a small molecule inhibitor that targets the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. JNJ-26489112 has been studied for its potential as a therapeutic agent for pain management and other conditions.

Mechanism of Action

2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile is a selective inhibitor of TRPV1. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. This compound binds to the intracellular side of TRPV1 and inhibits channel opening.
Biochemical and Physiological Effects
This compound has been shown to inhibit TRPV1-mediated responses in vitro and in vivo. In animal models of pain, this compound has been shown to reduce pain behavior in various assays, including thermal and mechanical stimuli. This compound has also been shown to reduce inflammation in animal models of arthritis. This compound has been studied for its potential as a therapeutic agent for pain management and other conditions.

Advantages and Limitations for Lab Experiments

2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile is a selective inhibitor of TRPV1 and has been shown to be effective in reducing pain behavior in animal models. This compound has been used in various assays to study the role of TRPV1 in pain sensation and inflammation. However, this compound has some limitations for lab experiments. This compound has a low solubility in water, which may limit its use in some assays. This compound has also been shown to have some off-target effects, which may complicate interpretation of results.

Future Directions

For research on 2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile include clinical trials to evaluate the safety and efficacy of this compound in humans for pain management and other conditions, studies to investigate the molecular mechanism of this compound inhibition of TRPV1, development of more potent and selective TRPV1 inhibitors, investigation of the role of TRPV1 in other physiological processes, and studies to investigate the potential of this compound in combination with other drugs for pain management.

Synthesis Methods

The synthesis of 2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile has been described in a patent application by Janssen Pharmaceutica NV. The synthesis involves a series of reactions starting from 3-methoxy-4-(4-methylbenzyloxy)benzaldehyde and 2-amino-3,5-dicyano-4-methoxy pyridine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile has been studied for its potential as a therapeutic agent for pain management. TRPV1 is involved in the sensation of pain, and inhibition of TRPV1 has been proposed as a strategy for pain relief. This compound has been shown to inhibit TRPV1-mediated responses in vitro and in vivo. In animal models of pain, this compound has been shown to reduce pain behavior in various assays, including thermal and mechanical stimuli.

properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

2-amino-6-methoxy-4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C23H20N4O3/c1-14-4-6-15(7-5-14)13-30-19-9-8-16(10-20(19)28-2)21-17(11-24)22(26)27-23(29-3)18(21)12-25/h4-10H,13H2,1-3H3,(H2,26,27)

InChI Key

AYYDNUFSFGJKMU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=NC(=C3C#N)OC)N)C#N)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=NC(=C3C#N)OC)N)C#N)OC

Origin of Product

United States

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